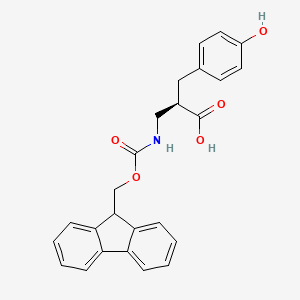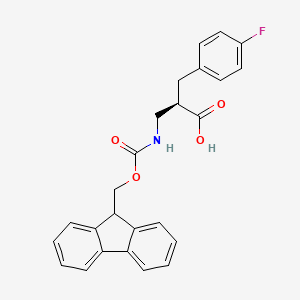
(S)-2-Methoxy-5-(piperidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methoxy-5-(piperidin-2-yl)phenol is a chiral compound featuring a methoxy group, a phenol group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxy-5-(piperidin-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and piperidine.
Formation of Intermediate: The intermediate is formed by reacting 2-methoxyphenol with a suitable reagent to introduce the piperidine moiety.
Chiral Resolution: The chiral resolution of the intermediate is achieved using chiral catalysts or resolving agents to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methoxy-5-(piperidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to modify the piperidine ring.
Substitution: The methoxy and phenol groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced piperidine derivatives, and substituted phenol derivatives.
Scientific Research Applications
(S)-2-Methoxy-5-(piperidin-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Methoxy-5-(piperidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with target proteins, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(piperidin-2-yl)phenol: The non-chiral version of the compound.
2-Methoxy-5-(piperidin-3-yl)phenol: A similar compound with a different position of the piperidine ring.
2-Methoxy-5-(piperidin-4-yl)phenol: Another positional isomer.
Uniqueness
(S)-2-Methoxy-5-(piperidin-2-yl)phenol is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or positional isomers
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-methoxy-5-[(2S)-piperidin-2-yl]phenol |
InChI |
InChI=1S/C12H17NO2/c1-15-12-6-5-9(8-11(12)14)10-4-2-3-7-13-10/h5-6,8,10,13-14H,2-4,7H2,1H3/t10-/m0/s1 |
InChI Key |
JECMUSLBLRGVEM-JTQLQIEISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CCCCN2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCCN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12987309.png)
![(8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12987314.png)

![(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)](/img/structure/B12987317.png)




![5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid](/img/structure/B12987334.png)



![8-(tert-Butyl) 2'-methyl 2'-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',8-dicarboxylate](/img/structure/B12987352.png)
![tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B12987369.png)
